molecular formula C9H18ClFN2O2 B6302619 tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride CAS No. 2097061-01-1

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B6302619
CAS No.: 2097061-01-1
M. Wt: 240.70 g/mol
InChI Key: MKIHIDFXVOGEND-LEUCUCNGSA-N
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Description

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride is an organic compound that has garnered interest in various fields of scientific research It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with tert-Butyl Carbamate: The tert-butyl carbamate group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrogen chloride gas or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butyl carbamate group can be removed using acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Deprotection Reactions: Hydrogen chloride gas or trifluoroacetic acid (TFA) are commonly used for deprotection.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or cyano derivatives, while deprotection will yield the free amine.

Scientific Research Applications

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the effects of fluorinated pyrrolidines on biological systems.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the pyrrolidine ring can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
  • tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride

Uniqueness

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHIDFXVOGEND-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097061-01-1
Record name Carbamic acid, N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097061-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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